N-Methylcytisine
Overview
Description
Mechanism of Action
Target of Action
N-Methylcytisine is an alkaloid that primarily targets the nicotinic acetylcholine receptors (nAChRs) in the central nervous system . It selectively binds to nAChRs over muscarinic acetylcholine receptors . It also targets the viral envelope protein and NS2B-NS3 protease of the dengue virus .
Mode of Action
This compound interacts with its targets by binding to them. It exhibits a strong affinity for nAChRs, which are pivotal in transmitting signals in the nervous system . In the case of the dengue virus, this compound thio derivatives inhibit the virus at both the entry stage (including virus attachment) and post-entry stages of the viral life cycle .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving nAChRs and the life cycle of the dengue virus. By binding to nAChRs, this compound can influence neuronal signaling . In terms of antiviral activity, it disrupts the life cycle of the dengue virus, inhibiting both the entry and post-entry stages .
Pharmacokinetics
Its strong binding affinity for nachrs suggests that it may have good bioavailability .
Result of Action
The binding of this compound to nAChRs can influence neuronal signaling, potentially affecting various neurological processes . Its antiviral activity against the dengue virus could potentially be harnessed for therapeutic purposes .
Biochemical Analysis
Biochemical Properties
N-Methylcytisine interacts with nicotinic acetylcholine receptors (nAChRs), selectively binding to these receptors over muscarinic acetylcholine receptors . This interaction influences biochemical reactions within the cell, particularly those related to signal transmission.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been observed to inhibit the production of nitric oxide in macrophages and suppress the proliferation of certain cell lines . These effects are likely due to this compound’s influence on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with nAChRs. As an agonist, this compound binds to these receptors, influencing their activity and subsequently affecting various cellular processes . This can lead to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it is known that the compound’s effects can be observed following its administration and interaction with nAChRs
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage-related studies are limited, it is known that this compound can exert significant biological effects even at relatively low concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily due to its interaction with nAChRs . This interaction can influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its interaction with nAChRs
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with nAChRs, which are located in various regions within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylcytisine can be synthesized through various methods. One approach involves the nitration of cytisine followed by reduction. For example, nitration with sodium nitrate in concentrated sulfuric acid can yield nitro derivatives, which are then reduced using catalytic hydrogenation over palladium on carbon to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Ion Exchange Chromatography (IEC) are commonly used for the separation and purification of this compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: N-Methylcytisine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction of nitro derivatives to amino derivatives using catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon or tin(II) chloride in methanol.
Substitution: Sodium azide or amines in the presence of suitable solvents.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Amino derivatives of this compound.
Substitution: Azido or amino-substituted this compound.
Scientific Research Applications
N-Methylcytisine has a wide range of scientific research applications:
Comparison with Similar Compounds
Cytisine: A closely related quinolizidine alkaloid with similar biological activities.
Lupinine: Another quinolizidine alkaloid with neuropharmacological properties.
Sparteine: Known for its use in medicinal chemistry and similar structural features.
Uniqueness: N-Methylcytisine is unique due to its specific binding affinity to nicotinic acetylcholine receptors and its potential nootropic and antihypoxic activities . Its distinct chemical structure allows for selective interactions that are not observed with other similar compounds.
Properties
CAS No. |
486-86-2 |
---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(1S,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C12H16N2O/c1-13-6-9-5-10(8-13)11-3-2-4-12(15)14(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m1/s1 |
InChI Key |
CULUKMPMGVXCEI-ZJUUUORDSA-N |
SMILES |
CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Isomeric SMILES |
CN1C[C@H]2C[C@@H](C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES |
CN1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Appearance |
Brown powder |
Key on ui other cas no. |
63699-79-6 486-86-2 |
Pictograms |
Irritant |
Synonyms |
N-methyl-cytisine N-methylcytisine N-methylcytisine, monohydrochloride, (1S)-isomer N-methylcytisine, monohydroiodide, (1R-cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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